4-benzoylbenzyl 2-oxo-2H-chromene-3-carboxylate
Overview
Description
4-Benzoylbenzyl 2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of coumarins, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a benzoylbenzyl group attached to a 2-oxo-2H-chromene-3-carboxylate moiety. Coumarins, including this compound, have been extensively studied for their potential therapeutic properties and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoylbenzyl 2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 2-hydroxybenzaldehyde derivatives with benzoylbenzyl halides under basic conditions. A common method includes the use of potassium carbonate (K₂CO₃) as a base in an organic solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Benzoylbenzyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Alkyl or aryl halides in the presence of a base such as K₂CO₃ or sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzoylbenzyl 2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Industry: Utilized in the production of dyes, perfumes, and as a fluorescent probe in analytical chemistry.
Mechanism of Action
The biological activity of 4-benzoylbenzyl 2-oxo-2H-chromene-3-carboxylate is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by modulating signaling pathways such as the mitochondrial pathway and the caspase cascade .
Comparison with Similar Compounds
Ethyl 2-oxo-2H-chromene-3-carboxylate: Similar coumarin derivative with different substituents.
3-Cyanocoumarins: Known for their antimicrobial and anticancer activities.
4-Hydroxycoumarin: Widely used as an anticoagulant (e.g., warfarin).
Uniqueness: 4-Benzoylbenzyl 2-oxo-2H-chromene-3-carboxylate stands out due to its unique benzoylbenzyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and its versatility in various chemical reactions .
Properties
IUPAC Name |
(4-benzoylphenyl)methyl 2-oxochromene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O5/c25-22(17-6-2-1-3-7-17)18-12-10-16(11-13-18)15-28-23(26)20-14-19-8-4-5-9-21(19)29-24(20)27/h1-14H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZPDWUVNLRBMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC(=O)C3=CC4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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